3-(Tert-butoxy)cyclobutan-1-amine
Overview
Description
“3-(Tert-butoxy)cyclobutan-1-amine” is a chemical compound with the molecular formula C8H17NO . It is also known by other names such as 3-tert-Butoxycyclobutanamine . The compound has a molecular weight of 143.23 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine . The InChI code is 1S/C8H17NO/c1-8(2,3)10-7-4-6(9)5-7/h6-7H,4-5,9H2,1-3H3 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 143.23 g/mol . It has a computed XLogP3-AA value of 0.7, indicating its partition coefficient between octanol and water . It has a rotatable bond count of 2 . The compound is in liquid form at normal storage temperatures .Scientific Research Applications
Chemoselective Tert-Butoxycarbonylation
The utility of tert-butoxycarbonylation reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), for the chemoselective protection of amines has been demonstrated. This process facilitates high-yield reactions under mild conditions, making it a valuable tool in the synthesis of various bioactive compounds (Ouchi et al., 2002).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, contributing significantly to the production of enantioenriched amine structures. This methodology highlights the importance of tert-butanesulfinamide in creating a wide array of amines used in pharmaceuticals and other applications (Ellman et al., 2002).
Photocatalytic [2 + 2] Cycloaddition
The photocatalytic [2 + 2] cycloaddition of indoles with alkenes, utilizing tert-butyloxycarbonyl (Boc)-protected motifs, illustrates a strategy for constructing cyclobutane-fused scaffolds. This method is significant for drug discovery, offering a general platform for creating sp3-rich compounds with potential biological activity (Oderinde et al., 2020).
Continuous Photo Flow Synthesis
The scale-up synthesis of deuterium-labeled cis-cyclobutane derivatives via continuous photo flow chemistry demonstrates the potential of tert-butoxycarbonyl protected intermediates in preparing biologically active compounds. This approach is noteworthy for its efficiency and application in material science (Yamashita et al., 2019).
Copper-Catalysed Amination Reactions
The application of diphosphinidenecyclobutene ligands in copper-catalysed amination reactions highlights the role of tert-butoxycarbonyl protected amines in synthesizing secondary or tertiary amines. This method provides good to excellent yields, underscoring its utility in organic synthesis (Gajare et al., 2004).
Safety and Hazards
The compound has been assigned the GHS (Globally Harmonized System) pictograms GHS05 and GHS07, indicating that it may cause skin irritation, serious eye damage, and may be harmful if inhaled . The compound has several hazard statements including H227, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2,3)10-7-4-6(9)5-7/h6-7H,4-5,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXATMQWBUQNDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275996 | |
Record name | Cyclobutanamine, 3-(1,1-dimethylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701275996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1461714-28-2 | |
Record name | Cyclobutanamine, 3-(1,1-dimethylethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461714-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutanamine, 3-(1,1-dimethylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701275996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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